L-Alanine-3,3,3-d3
Overview
Description
L-Alanine-3,3,3-d3 is a derivative of the amino acid L-Alanine. It is distinguished by the presence of deuterium atoms, a heavier isotope of hydrogen, at specific positions in the molecule.
Synthesis Analysis
L-Alanine-3,3,3-d3 can be synthesized through various methods. For example, D,L-3-[11C]-Alanine was prepared via methylation and hydrolysis, followed by enzymatic reactions to yield L-3-[11C]-lactic acid (Kloster & Laufer, 1980). Another method involves polymerizing D,L-Alanine-NCA, indicating the possibility of creating L-Alanine-3,3,3-d3 through similar routes (Kricheldorf & Hull, 1979).
Molecular Structure Analysis
The molecular structure of L-Alanine-3,3,3-d3 would be similar to L-Alanine, with the key difference being the presence of deuterium. Research on 15N-labeled L-alanine provides insights into the structural analysis of such modified amino acids (Shoji et al., 1990).
Chemical Reactions and Properties
L-Alanine-3,3,3-d3's chemical behavior would be influenced by the presence of deuterium. Studies on D,L-Alanine show that its conversion pathways and reactions are complex and diverse, which would be applicable to its deuterium-labeled counterparts (Ohno & Maeda, 2006).
Physical Properties Analysis
The physical properties of L-Alanine-3,3,3-d3, such as solubility and melting point, would be similar to L-Alanine. However, the presence of deuterium could result in slight variations. For instance, studies on L-alanine in water provide insights into its hydration and interaction with water molecules, which may also apply to L-Alanine-3,3,3-d3 (Degtyarenko et al., 2007).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, might be subtly altered due to the presence of deuterium. Research on the enzymatic conversion and biosynthesis pathways of alanine in different forms, including D- and L-Alanine, provides valuable information about its chemical properties (White et al., 2003).
Scientific Research Applications
Enantiomer-Specific Isotope Analysis : L-Alanine-3,3,3-d3 can be used in enantiomer-specific isotope analysis (ESIA), especially for studying the nitrogen isotopic composition in microbial and chemical processes. This application is significant in understanding the origins of chirality in biogenic and abiogenic processes, and for studies involving enantiomers (Takano, Chikaraishi, & Ohkouchi, 2013).
Vibrational Spectroscopy Studies : L-Alanine-3,3,3-d3 is used in vibrational spectroscopy to study protein and DNA structure, hydration, and binding of biomolecules. This involves a combined theoretical and experimental approach, aiding in understanding the structure, function, and electronic properties of these molecules in various environments (Jalkanen et al., 2006).
Investigating Radical Formation : This compound is also instrumental in studying radicals produced in L-Alanine-3,3,3-d3 by X-irradiation and their spectral change, which is crucial in understanding various biochemical and physical phenomena (Nakagawa, 2019).
Studying Metabolic Pathways : It plays a role in understanding the metabolic pathways in organisms, like the beta-alanine biosynthesis in Saccharomyces cerevisiae, highlighting its significance in cellular biosynthesis of coenzyme A (White, Skatrud, Xue, & Toyn, 2003).
Analyzing Alanine Racemase in Microbial Pathogens : L-Alanine-3,3,3-d3 is used to analyze alanine racemase in microbial pathogens, which is crucial for developing novel antibiotics, given the enzyme's absence in eukaryotes (Strych et al., 2001).
Understanding D-Alanine's Physiological Relevance : The study of D-alanine, a counterpart of L-alanine, helps in understanding its physiological relevance and implications in diseases, thereby underscoring the importance of L-alanine variants in biomedical research (Lee, Qiu, & Sweedler, 2020).
Exploring Enzymatic and Reaction Mechanisms : L-Alanine-3,3,3-d3 is essential in exploring enzymatic reactions and mechanisms, such as alanine racemase reactions, which is vital for developing antimicrobial drugs (Watanabe et al., 2002).
Studying Molecular Dynamics in Aqueous Solutions : This compound is used in molecular dynamics studies to understand the behavior of amino acids like L-alanine in aqueous solutions, which is important in fields like biophysics and material science (Degtyarenko et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3,3,3-trideuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VGCLAIIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480395 | |
Record name | L-Alanine-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-3,3,3-d3 | |
CAS RN |
63546-27-0 | |
Record name | L-Alanine-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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